molecular formula C15H11ClO4 B191520 Apigeninidin CAS No. 1151-98-0

Apigeninidin

Cat. No.: B191520
CAS No.: 1151-98-0
M. Wt: 290.70 g/mol
InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigeninidin is a 3-deoxyanthocyanidin, a class of flavonoid pigments distinguished by the absence of an oxygen molecule at the 3-position . It is found in significant quantities in the leaf sheaths of specific varieties of Sorghum bicolor , which serves as a rich source for its extraction . This compound is of considerable interest in biochemical and pharmacological research due to its potent biological activities. In vitro studies demonstrate that this compound-rich extracts exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549 cell line), suppressing proliferation by modulating key signaling pathways like STAT3 and increasing the expression of caspase 3, an executioner protein in apoptosis . Furthermore, in vivo research using rat models highlights its role in ameliorating toxin-induced organ damage. This compound has been shown to protect against aflatoxin B1 (AFB1)-induced dysregulation of the hepatorenal (liver and kidney) and male reproductive systems . The proposed mechanisms for these protective effects include the attenuation of oxidative stress by reducing reactive oxygen and nitrogen species, bolstering endogenous antioxidant defenses, and exhibiting anti-inflammatory and anti-apoptotic activities by lowering pro-inflammatory cytokines and reducing caspase-9 activity . Research also indicates it can help maintain the health of the hypothalamic-pituitary-gonadal axis and preserve the histoarchitecture of organs like the testes, epididymis, and hypothalamus after toxic insult . Research Applications: • Investigation of natural compounds for cancer therapy • Studies on oxidative stress and antioxidant mechanisms • Research into inflammatory pathways and anti-inflammatory agents • Models of toxin-induced organ damage (e.g., hepatorenal, reproductive toxicity) • Exploration of phytochemicals as chemopreventive agents This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption .

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDOAKHUGURPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-98-0
Record name Apigeninidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigeninidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apigeninidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name APIGENINIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Based Extraction

Ethanol (80% v/v) is the most widely used solvent for isolating free this compound from sorghum. A protocol optimized by Frontiers in Plant Science involves mixing 0.25 g of sorghum powder with 1 mL of 80% ethanol, followed by sonication for 10 minutes and orbital shaking for 50 minutes in the dark. Centrifugation at 2,655 × g for 15 minutes separates the supernatant, which is then vacuum-dried to concentrate the extract. This method yields approximately 49 mg/g of this compound in red sorghum varieties like Armorik, as quantified by reversed-phase HPLC.

Methanol and formic acid mixtures are employed for enhanced solubility, particularly in HPLC-based analyses. For instance, a study in PMC utilized 10% formic acid in methanol to extract this compound from fermented maize dough, achieving a recovery rate of 327 µg/g dry matter. The solvent-to-sample ratio and extraction duration are critical: doubling the extraction volume (6 mL total) increases yield by 22%, while prolonged sonication beyond 10 minutes risks compound degradation.

Mechanical and Thermal Optimization

Grinding sorghum grains to a particle size of <100 µm maximizes surface area for solvent interaction. Thermal treatments, such as heating at 40°C during extraction, improve this compound solubility by 18% but must be carefully controlled to prevent oxidation. Freeze-drying the extract with cryoprotectants like mannitol preserves this compound’s stability, reducing aggregation by 34% compared to air-drying.

Fermentation-Assisted Extraction and Degradation

Microbial fermentation significantly influences this compound content, either enhancing bioavailability or degrading the compound.

Antioxidant Activity Modulation

Despite this compound loss, fermented extracts exhibited a 51% increase in antioxidant activity, measured via DPPH radical scavenging assays. This paradox is attributed to microbial metabolites, such as phenolic acids, which synergistically enhance redox potential. Fermentation also reduced phytate content by 44%, improving mineral bioavailability but altering sensory profiles due to volatile organic compound (VOC) reductions.

Purification and Quantification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC with diode array detection (DAD) is the gold standard for this compound quantification. A method described in PMC uses a Polaris C18-A column (150 × 4.6 mm) with a gradient elution of 10% formic acid (A) and methanol (B). The protocol runs for 35 minutes, achieving a detection limit of 0.2 µg/mL at 480 nm. this compound peaks are identified by retention time (12.3 minutes) and validated against commercial standards (Extrasynthese, France).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS enables structural confirmation and metabolite profiling. In a Frontiers in Cellular and Infection Microbiology study, this compound chloride from sorghum was analyzed using a Q-Exactive HF-X mass spectrometer, revealing oxidative stress biomarkers like hexanal and 16-hydroxyhexadecanoic acid in treated parasites. Electrospray ionization (ESI) in positive mode ([M+H]+ m/z 255.24) confirmed this compound’s molecular identity.

Comparative Analysis of Extraction and Purification Methods

Table 1 summarizes key parameters from this compound preparation studies:

Method Solvent System Yield (µg/g) Purity (%) Reference
Ethanol (80%) + Sonication80% ethanol, 10 min49,00092
Methanol/Formic Acid10% formic acid, methanol32785
LC-MS ProfilingAcetonitrile/0.1% formic acidN/A>99

Chemical Reactions Analysis

Types of Reactions: Apigenidin undergoes various chemical reactions, including:

    Oxidation: Apigenidin can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: Apigenidin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions include various derivatives of apigenidin, which can have different functional groups attached to the core structure .

Scientific Research Applications

Mechanism of Action

Apigenidin exerts its effects through various molecular mechanisms. It acts as a pleiotropic modulator, interfering with multiple cellular pathways. It targets transcriptional and growth factors, cytokines, receptors, and enzymes . The compound’s antioxidant properties contribute to its protective effects against oxidative stress .

Comparison with Similar Compounds

Structural and Functional Differences

Apigeninidin is compared with three key analogues: luteolinidin , cyanidin , and 5-methoxyluteolinidin .

Compound Structural Features Key Sources Bioactive Properties
This compound C-3 deoxy, 4',5'-dihydroxy B-ring Sorghum grains, leaf sheaths Antifungal, antioxidant, stable red pigment
Luteolinidin C-3 deoxy, 3',4',5'-trihydroxy B-ring Sorghum, millet Antioxidant, anti-inflammatory
Cyanidin C-3 hydroxy, 3',4',5'-trihydroxy B-ring Berries, red cabbage pH-sensitive pigment, strong antioxidant
5-Me-Luteolinidin C-3 deoxy, 4',5'-dihydroxy, 3'-methoxy B-ring Sorghum Enhanced thermal stability, moderate antioxidant

Key Differences :

  • C-3 Hydroxylation : Unlike cyanidin, this compound lacks the C-3 hydroxyl group, conferring resistance to enzymatic degradation and pH changes .
  • Methoxy Groups : 5-methoxyluteolinidin has a methoxy group at C-3', improving thermal stability compared to this compound .
Content Variability in Sorghum Genotypes

Total phenolic content (TPC) and this compound levels vary significantly across sorghum cultivars:

Sorghum Genotype This compound (mg/100 g) Luteolinidin (mg/100 g) Total Phenolic Content (mg/100 g) Reference
Bitjaru 0.75 5.20 13.10
High-land-sweet 0.32 (avg) 5.20 6.37 (avg)
S8 (leaf sheath) 31.3 (avg) 1.2 (avg) N/A

Findings :

  • This compound glucoside is more abundant in genotypes like S2, S5, and S6, while free this compound dominates in leaf sheaths .
  • High temperatures reduce free this compound and luteolinidin levels but increase bound forms, suggesting adaptive responses .
Antioxidant and Antimicrobial Activity
  • Antioxidant Capacity :

    • This compound shows moderate DPPH radical scavenging activity (IC₅₀: 12.5 µM), outperforming cyanidin in lipid peroxidation inhibition .
    • Luteolinidin exhibits higher ABTS⁺ scavenging activity due to additional hydroxyl groups .
  • Antimicrobial Effects :

    • This compound inhibits Fusarium oxysporum growth at 50 µg/mL, while luteolinidin requires higher concentrations (100 µg/mL) .
    • Cyanidin derivatives lack antifungal efficacy, highlighting the importance of C-3 deoxygenation in this compound’s bioactivity .

Biological Activity

Apigeninidin, a type of 3-deoxyanthocyanidin predominantly found in Sorghum bicolor, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy, anti-inflammatory effects, and antioxidant properties. This article compiles various research findings to provide a comprehensive overview of the biological activities associated with this compound.

This compound is characterized by its unique chemical structure, which contributes to its biological functions. As a flavonoid, it exhibits properties that are beneficial in mitigating oxidative stress and inflammation. The compound has been shown to induce reactive oxygen species (ROS) production, particularly in Toxoplasma gondii tachyzoites, leading to mitochondrial membrane potential disruption. This effect is linked to its potential as an anti-parasitic agent while maintaining low cytotoxicity towards human cells .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. A notable study demonstrated that this compound-rich extracts from Sorghum bicolor effectively suppressed lung adenocarcinoma cell growth (A549) with an IC50 value of 6.5 μg/mL. The mechanism involves the modulation of key apoptotic pathways, including increased expression of caspase-3 and decreased expression of STAT3, which is crucial in cancer cell survival .

Table 1: Summary of Anticancer Effects

Cancer Cell LineIC50 (μg/mL)Mechanism of Action
A549 (Lung adenocarcinoma)6.5Increased caspase-3, decreased STAT3
MCF-7 (Breast cancer)TBDTBD
HCT116 (Colon cancer)TBDTBD

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It effectively blocks cyclooxygenase-2 (COX-2) expression and nitric oxide production in macrophage cells, thereby reducing inflammation . This property positions this compound as a potential therapeutic agent for inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It enhances the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx), which are essential for combating oxidative stress in cells . The compound also promotes the expression of phase II detoxifying enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), further supporting its role in cellular defense mechanisms against oxidative damage.

Case Studies and Experimental Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies on this compound-rich extracts revealed significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal human cells .
  • Hepatoprotective Effects : Research indicated that this compound could ameliorate aflatoxin B1-induced hepatorenal toxicity in rats by reducing oxidative stress markers and preserving liver histoarchitecture .
  • Neuroprotective Potential : this compound has been linked to neuroprotective effects by reducing neuronal death and enhancing cognitive functions in animal models subjected to oxidative stress conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigeninidin
Reactant of Route 2
Apigeninidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.